

# Application Notes: Conjugation of Oregon Green™ 488, SE to Amino-Modified Oligonucleotides

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: OG 488, SE

Cat. No.: B8198335

[Get Quote](#)

## Introduction

Oregon Green™ 488 (OG 488) is a bright, green fluorescent dye valued for its high quantum yield, photostability, and relative insensitivity to pH in the physiological range.[1] These properties make it an excellent alternative to fluorescein for labeling oligonucleotides used in a variety of molecular biology applications, including PCR probes, DNA sequencing, fluorescence in situ hybridization (FISH), and microarray analysis.[2][3]

This document provides detailed protocols for the conjugation of Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester (**OG 488, SE**) to oligonucleotides containing a primary aliphatic amine. The succinimidyl ester (also known as an NHS ester) moiety readily reacts with the nucleophilic amino group on the oligonucleotide in a basic buffer to form a stable amide bond, yielding a fluorescently labeled product.[4]

## Quantitative Data Summary

The following tables summarize the key properties of the **OG 488, SE** dye, recommended reaction conditions, and a comparison of common purification methods for the final conjugate.

Table 1: Physicochemical Properties of Oregon Green™ 488, SE

Property	Value	Reference
Molecular Weight	509.37 g/mol	[5]
Excitation Maximum ( $\lambda_{\text{abs}}$ )	~496 nm	
Emission Maximum ( $\lambda_{\text{em}}$ )	~524 nm	[6]
Molar Extinction Coefficient ( $\epsilon$ )	76,000 M <sup>-1</sup> cm <sup>-1</sup> at ~496 nm	
Quantum Yield ( $\phi$ )	0.9	
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	
Reactivity	Primary amines	
pKa	~4.6	
Recommended Solvent	Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)	[4][7]

| Storage | Store at -20°C, protected from light and moisture. [[5][8] |

Table 2: Recommended Reaction Conditions for **OG 488, SE** Conjugation

Parameter	Recommendation	Rationale
Oligonucleotide	<b>Amino-modified (e.g., 5'-Amino Modifier C6)</b>	<b>Provides a primary amine for reaction with the NHS ester.[9]</b>
Buffer	0.1 - 0.5 M Sodium Bicarbonate or Sodium Carbonate	Maintains the required alkaline pH for the reaction.[4][8]
pH	8.3 - 9.0	The primary amine must be deprotonated to be nucleophilic.[4][8]
Molar Excess of Dye	10-20 fold	Drives the reaction towards completion to maximize labeling efficiency.
Temperature	Room Temperature (20-25°C)	Sufficient for the reaction to proceed without degrading reactants.
Reaction Time	2 hours to overnight	Allows for sufficient time for the conjugation to occur.[4][8]

| Environment | Protect from light | Prevents photobleaching of the fluorophore. |

Table 3: Comparison of Post-Conjugation Purification Methods

Method	Principle	Purity	Advantages	Disadvantages
Desalting / Size Exclusion	Size-based separation	Moderate	Fast, inexpensive, good for removing small molecules like free dye. <a href="#">[4]</a> <a href="#">[10]</a>	Does not separate unlabeled from labeled oligonucleotides.
Ethanol Precipitation	Differential solubility	Low-Moderate	Simple, removes some unbound dye.	Inefficient removal of free dye; may result in product loss. <a href="#">[9]</a>
Reverse-Phase HPLC (RP-HPLC)	Hydrophobicity	High	Excellent separation of labeled (more hydrophobic) from unlabeled oligos. <a href="#">[11]</a>	Requires specialized equipment; more time-consuming.
Anion-Exchange HPLC (IE-HPLC)	Charge (phosphate backbone)	High	High resolution based on oligo length. <a href="#">[11]</a>	Does not separate based on labeling; less effective for this purpose.

| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Very High | Excellent resolution, can separate single-base differences.[\[11\]](#) | Labor-intensive extraction process can lead to lower yields. |

## Experimental Protocols

### Protocol 1: Reagent Preparation

- Amino-Modified Oligonucleotide Solution:

- Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a final concentration of 1-5 mM.
- Note: If the oligonucleotide was deprotected with AMA (ammonium hydroxide/methylamine), a desalting step is recommended prior to conjugation to remove any residual primary amines that could react with the dye.[\[4\]](#)
- Conjugation Buffer:
  - Prepare a 1 M stock solution of Sodium Bicarbonate ( $\text{NaHCO}_3$ ).
  - Adjust the pH to 9.0 using 1 M NaOH.
  - For the working solution, dilute the stock to 0.1-0.5 M with nuclease-free water. For example, add 100  $\mu\text{L}$  of 1 M stock to 900  $\mu\text{L}$  of water for a 0.1 M working buffer.[\[4\]](#)
- **OG 488, SE** Stock Solution:
  - Allow the vial of **OG 488, SE** to equilibrate to room temperature before opening to prevent moisture condensation.
  - Prepare a fresh 10 mg/mL stock solution of **OG 488, SE** in high-quality, anhydrous DMSO. [\[4\]](#) This corresponds to approximately 19.6 mM.

## Protocol 2: Conjugation Reaction

This protocol is based on a starting scale of 0.2  $\mu\text{moles}$  of amino-modified oligonucleotide.

- In a microcentrifuge tube, combine the following:
  - ~100  $\mu\text{L}$  of amino-modified oligonucleotide solution (~0.2  $\mu\text{moles}$ ).
  - 100  $\mu\text{L}$  of 1 M Conjugation Buffer (pH 9.0).
  - Adjust the total volume to ~800  $\mu\text{L}$  with nuclease-free water.
- Add approximately 20  $\mu\text{L}$  of the 10 mg/mL **OG 488, SE** stock solution (~2 mg of dye, a ~20-fold molar excess). The solution may change color.

- Vortex the tube briefly to ensure thorough mixing.
- Incubate the reaction at room temperature for at least 2 hours, or overnight for convenience.  
[4] Protect the tube from light by wrapping it in aluminum foil or placing it in a dark drawer.

## Protocol 3: Purification of the Labeled Oligonucleotide

### Method A: Desalting Column (Recommended for rapid cleanup)

- Equilibrate a desalting column (e.g., Glen Gel-Pak™, Sephadex® G-25) according to the manufacturer's instructions, typically with nuclease-free water.
- Carefully load the entire reaction mixture from Protocol 2 onto the top of the column bed.
- Elute the conjugate with nuclease-free water. The labeled oligonucleotide is larger and will elute first as a distinct, colored band.
- The smaller, unreacted OG 488 dye will be retained longer on the column and elute later.
- Collect the fractions containing the fluorescently labeled oligonucleotide.

### Method B: Reverse-Phase HPLC (Recommended for high-purity applications)

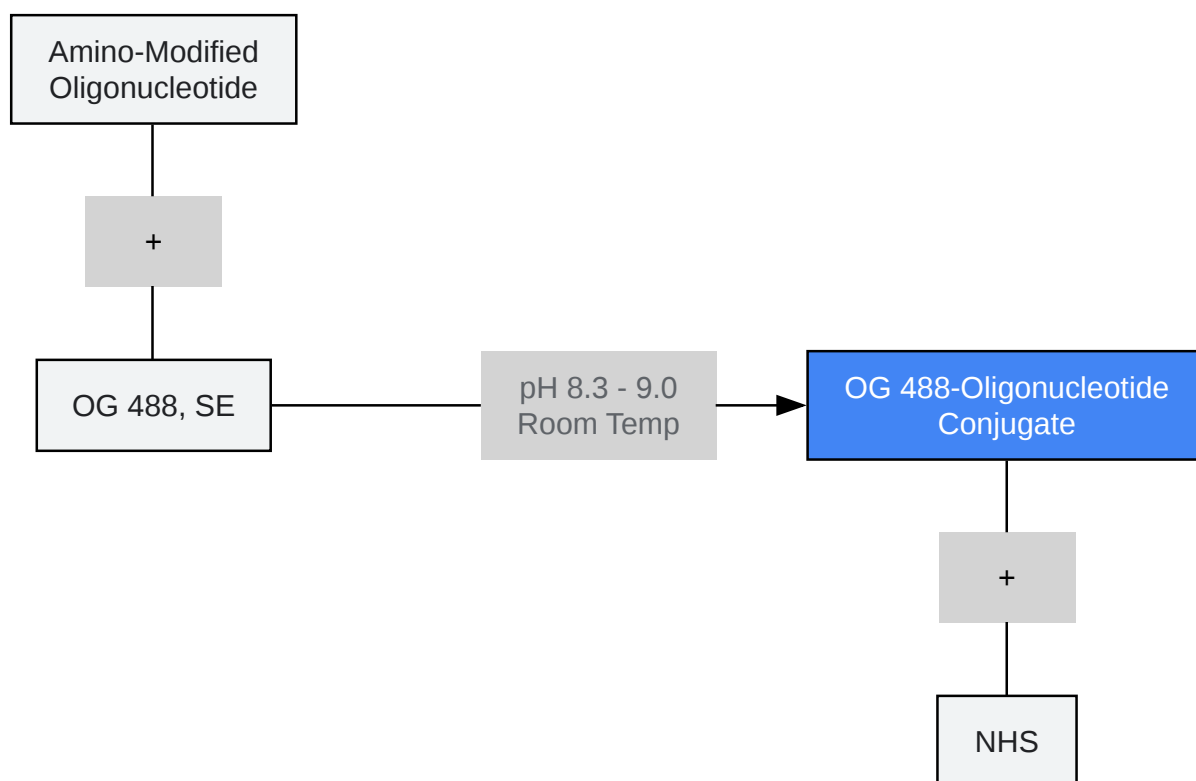
- Purify the reaction mixture by RP-HPLC using a C18 column.
- Use a mobile phase gradient, for example:
  - Buffer A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0
  - Buffer B: Acetonitrile
- A typical gradient might be a linear increase from 5% to 50% Buffer B over 30 minutes.
- Monitor the elution at 260 nm (for the oligonucleotide) and 496 nm (for the OG 488 dye).
- The successfully conjugated oligonucleotide will be more hydrophobic than the unlabeled starting material due to the attached dye and will therefore have a longer retention time. Collect the corresponding peak.

- Lyophilize the collected fraction to obtain the purified, labeled oligonucleotide.

## Protocol 4: Characterization and Quantification

- Resuspend the purified, lyophilized OG 488-oligonucleotide conjugate in a suitable buffer (e.g., TE buffer, pH 8.0).
- Measure the absorbance of the solution using a UV-Vis spectrophotometer at 260 nm ( $A_{260}$ ) and at the dye's absorbance maximum, ~496 nm ( $A_{496}$ ).
- Calculate the concentration of the dye:
  - $\text{Concentration\_Dye (M)} = A_{496} / 76,000 \text{ M}^{-1}\text{cm}^{-1}$
  - (Where  $76,000 \text{ M}^{-1}\text{cm}^{-1}$  is the extinction coefficient of OG 488)
- Calculate the concentration of the oligonucleotide:
  - First, determine the correction factor ( $CF_{260}$ ) for the dye's absorbance at 260 nm. This value is often provided by the manufacturer or can be determined empirically. For OG 488, the  $CF_{280}$  is 0.12; the  $CF_{260}$  is typically around 0.3.
  - $\text{Corrected } A_{260} = A_{260} - (A_{496} * CF_{260})$
  - $\text{Concentration\_Oligo (M)} = \text{Corrected } A_{260} / \epsilon_{260\_oligo}$
  - (Where  $\epsilon_{260\_oligo}$  is the molar extinction coefficient of the specific oligonucleotide sequence).
- Calculate the Degree of Labeling (DOL):
  - $\text{DOL} = \text{Concentration\_Dye} / \text{Concentration\_Oligo}$
  - A DOL of ~1.0 indicates that, on average, each oligonucleotide molecule is labeled with one dye molecule.

## Visualizations



[Click to download full resolution via product page](#)

Caption: Reaction scheme for labeling an amino-modified oligonucleotide with **OG 488, SE**.

Caption: Experimental workflow for **OG 488, SE** conjugation to oligonucleotides.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. caymanchem.com [caymanchem.com]
- 2. Synthesis and characterization of 5'-fluorescent-dye-labeled oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]



- 4. [glenresearch.com](https://glenresearch.com) [[glenresearch.com](https://glenresearch.com)]
- 5. [medkoo.com](https://medkoo.com) [[medkoo.com](https://medkoo.com)]
- 6. 5-OG488 succinimidyl ester [equivalent to Oregon Green® 488 carboxylic acid, succinimidyl ester, 5-isomer ] | AAT Bioquest [[aatbio.com](https://aatbio.com)]
- 7. OG 488, SE | Oregon green 488 succinimidyl ester | Dye | TargetMol [[targetmol.com](https://targetmol.com)]
- 8. [medchemexpress.com](https://medchemexpress.com) [[medchemexpress.com](https://medchemexpress.com)]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [[sigmaaldrich.com](https://sigmaaldrich.com)]
- 10. A convenient and efficient purification method for chemically labeled oligonucleotides - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 11. Method of Oligonucleotide Purification [[biosyn.com](https://biosyn.com)]
- To cite this document: BenchChem. [Application Notes: Conjugation of Oregon Green™ 488, SE to Amino-Modified Oligonucleotides]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8198335#og-488-se-conjugation-to-amino-modified-oligonucleotides>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)